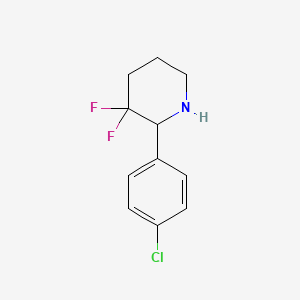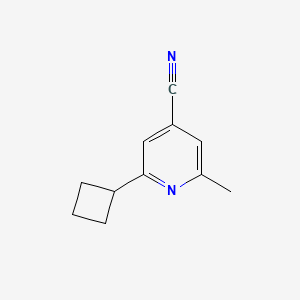
2-Cyclobutyl-6-methylisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutyl-6-methylisonicotinonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂ It is a derivative of isonicotinonitrile, featuring a cyclobutyl group and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-6-methylisonicotinonitrile typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Nitrile Group Introduction: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including distillation, crystallization, and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
2-Cyclobutyl-6-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or pyridine derivatives.
科学研究应用
2-Cyclobutyl-6-methylisonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclobutyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
相似化合物的比较
Similar Compounds
2-Cyclobutylisonicotinonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methylisonicotinonitrile: Lacks the cyclobutyl group, which may influence its chemical properties and applications.
Uniqueness
2-Cyclobutyl-6-methylisonicotinonitrile is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
2-cyclobutyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-8-5-9(7-12)6-11(13-8)10-3-2-4-10/h5-6,10H,2-4H2,1H3 |
InChI 键 |
BSTCVSNJQNYCIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C2CCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)


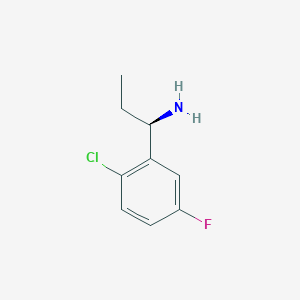

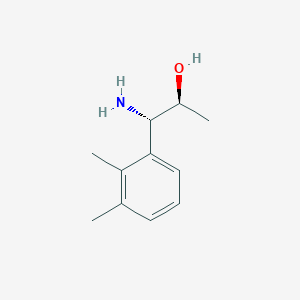
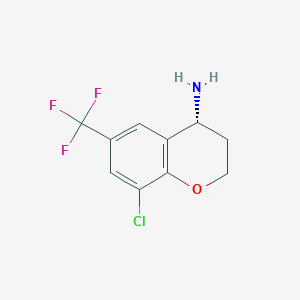


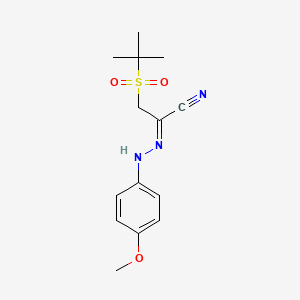

![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
